Beta-defensin 7

Antimicrobial Peptide Minimum Inhibitory Concentration Enterobacteriaceae

Beta-defensin 7 (gene symbol DEFB7/AvBD7; also designated DEFB107A in humans, BNBD-7 in cattle, and mBD-7 in mice) is a cationic, cysteine-rich host-defense peptide of the β-defensin family. The mature peptide spans 36–47 residues depending on species, contains a conserved six-cysteine/three-disulfide scaffold, and exhibits a characteristic three-stranded antiparallel β-sheet fold.

Molecular Formula
Molecular Weight
Cat. No. B1578049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeta-defensin 7
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beta-Defensin 7 (AvBD7/DEFB7): Core Identity, Phylogenetic Scope, and Selection-Relevant Characteristics


Beta-defensin 7 (gene symbol DEFB7/AvBD7; also designated DEFB107A in humans, BNBD-7 in cattle, and mBD-7 in mice) is a cationic, cysteine-rich host-defense peptide of the β-defensin family [1]. The mature peptide spans 36–47 residues depending on species, contains a conserved six-cysteine/three-disulfide scaffold, and exhibits a characteristic three-stranded antiparallel β-sheet fold [2]. Orthologues have been isolated from chicken bone marrow (AvBD7), bovine neutrophils (BNBD-7), murine tissues (mBD-7), and human testis (DEFB107A) [1][3]. The chicken peptide AvBD7 is the most extensively characterized member, with quantitative head-to-head antibacterial data, structural NMR models, proteolytic stability profiles, and in vivo efficacy data available, making it the primary evidence-rich reference within this peptide family [1][3].

Why Beta-Defensin 7 Cannot Be Freely Substituted by Other In-Class β-Defensins: Key Differentiation Drivers


Despite sharing a conserved three-disulfide β-defensin fold, β-defensin 7 isoforms exhibit species-specific and paralogue-specific quantitative differences in antibacterial potency, proteolytic stability, post-translational modification, and in vivo performance that preclude generic interchange [1]. For example, within a single avian study, AvBD7 and AvBD2 differ by up to 29-fold in MIC against Salmonella enterica serovar Enteritidis field isolates, and AvBD2 is susceptible to degradation by cysteine cathepsins B, K, L, and S with concomitant loss of antibacterial activity, whereas AvBD7 retains activity after proteolysis [2][3]. Human DEFB107A (DEFB7) lacks any experimentally determined MIC values in curated databases, making potency-based substitution assumptions impossible [4]. The differential evidence below demonstrates that β-defensin 7 candidates occupy distinct functional niches that are not interchangeable without direct comparative data.

Beta-Defensin 7: Quantitative Head-to-Head Differentiation Evidence for Procurement and Selection


AvBD7 Outperforms AvBD2 by Up to 29-Fold in MIC Against Gram-Negative Enterobacteriaceae in a Head-to-Head Radial Diffusion Assay

In a direct head-to-head comparison using the radial diffusion assay, avian beta-defensin 7 (AvBD7) demonstrated substantially lower MIC values than its paralogue AvBD2 against multiple Gram-negative strains, with the largest differential observed against a Salmonella enterica serovar Enteritidis field isolate (LA5): AvBD7 MIC = 0.21 µM (95% CI 0.16–0.27) versus AvBD2 MIC = 6.05 µM (95% CI 3.45–8.88), a 28.8-fold potency advantage [1]. Against S. Enteritidis ATCC 13076, AvBD7 MIC = 0.16 µM vs. AvBD2 MIC = 0.80 µM (5.0-fold). Against S. Typhimurium, AvBD7 MIC = 0.21 µM vs. AvBD2 MIC = 2.39 µM (11.4-fold). AvBD7 also retained measurable activity against Enterobacter cloacae (MIC = 0.32 µM), while AvBD2 was inactive at the highest concentration tested (MIC >64 µM) [1]. Against Gram-positive strains, AvBD7 and AvBD2 showed more comparable activity, indicating that the differential is most pronounced for Gram-negative targets [1].

Antimicrobial Peptide Minimum Inhibitory Concentration Enterobacteriaceae

AvBD7 Retains Antibacterial Activity After Cysteine Cathepsin Exposure, Whereas AvBD2 Is Degraded and Inactivated Under Identical Conditions

In a direct comparative proteolysis study, AvBD2 and AvBD7 were incubated with a panel of proteolytic enzymes, and the resulting fragments were analyzed by RP-HPLC, mass spectrometry, and antimicrobial assay [1]. Cysteine cathepsins B, K, L, and S degraded AvBD2 and abolished its antibacterial activity completely. In contrast, AvBD7 was resistant to cathepsins B, L, and S; only cathepsin K cleaved AvBD7, releasing a single N-terminally truncated product (Ile4-AvBD7) that retained full antibacterial activity [1]. The MIC of Ile4-AvBD7 against E. coli was 0.5 ± 0.1 µM (vs. 1.0 ± 0.1 µM for intact AvBD7), and against S. Typhimurium was 1.4 ± 0.9 µM (vs. 2.6 ± 0.6 µM for intact AvBD7) [2]. Both AvBD2 and AvBD7 were resistant to serine proteases (trypsin, chymotrypsin, elastase) and to cathepsins D and H [1].

Proteolytic Stability Cathepsin Resistance Mucosal Immunity

AvBD7 Provides Statistically Significant Survival Benefit in a Mouse Model of Lethal Systemic Salmonella Infection, With 80% Reduction in Liver Bacterial Load

In a mouse model of systemic lethal salmonellosis induced by intraperitoneal injection of 140 CFU of multidrug-resistant Salmonella Typhimurium DT104 (MIC for AvBD7 = 3.5 µM / 19.0 mg/L), two intraperitoneal administrations of AvBD7 at 10 mg/kg body weight led to 50% survival at day 6 post-infection compared to 0% in the mock-treated control group (p = 0.03), and 20% survival versus 0% survival at day 7 (p = 0.02) [1]. Furthermore, AvBD7 treatment reduced liver bacterial colonization by 80% at 24 hours post-infection compared to non-treated controls (p = 0.03) [1]. AvBD7 also demonstrated the ability to penetrate macrophages via an endocytosis-like mechanism and control intracellular Salmonella multiplication in infected macrophage cultures [1].

In Vivo Efficacy Salmonella typhimurium Systemic Infection

A Structural Salt Bridge (Asp9–Arg12) Unique to AvBD7 Correlates With Its Differential Resistance to Proteolytic Inactivation Compared to AvBD2

Two-dimensional NMR spectroscopy of AvBD7 (PDB: 5LCS) revealed a structural feature absent in the published AvBD2 structure: a salt bridge between Asp9 and Arg12 that restricts accessibility of the C-terminal region by embedding it within the N-terminal domain [1]. This salt bridge is hypothesized to physically occlude protease cleavage sites in the C-terminal region, providing a structural explanation for AvBD7's resistance to degradation by cysteine cathepsins B, L, and S, which readily degrade AvBD2 [1]. The overall three-stranded antiparallel β-sheet fold is conserved between AvBD7 and AvBD2, indicating that the differential proteolytic susceptibility arises from local structural features rather than global fold differences [1].

NMR Structure Salt Bridge Proteolysis Resistance

AvBD7 Undergoes N-Terminal Glutaminyl Cyclization as a Natural Post-Translational Modification, Whereas AvBD2 Lacks Detectable PTMs in Its Mature Form

Tandem mass spectrometry (nano-LC-MS/MS) analysis of bone marrow-extracted mature defensins revealed that AvBD7 carries a pyroglutamate modification at its N-terminus resulting from glutaminyl cyclization, whereas AvBD2 is present as an unmodified mature peptide [1]. MALDI-TOF MS confirmed that the observed monoisotopic mass of mature AvBD7 (5,350.2 Da) was consistent with the pyroglutamate form (Δmass = −17 Da relative to the predicted N-terminal glutamine form), while AvBD2 exhibited the expected mass for the unmodified sequence [1]. This differential PTM pattern provides a quality-control relevant chemical signature that distinguishes natural AvBD7 from AvBD2 and from recombinant preparations lacking this modification [1].

Post-Translational Modification Glutaminyl Cyclization Peptide Characterization

Beta-Defensin 7: Application Scenarios Derived From Quantitative Differentiation Evidence


Anti-Enterobacteriaceae Lead Development in Antimicrobial Resistance Programs

Investigators screening β-defensin candidates for activity against multidrug-resistant Enterobacteriaceae should prioritize AvBD7 based on its 5- to 29-fold superior MIC against Salmonella and E. cloacae compared to AvBD2 [1]. The quantitative MIC dataset (Table 3, AAC 2009) provides direct head-to-head values enabling go/no-go decisions for hit-to-lead progression without requiring de novo head-to-head screening [1]. The >200-fold differential against Enterobacter cloacae (AvBD7 MIC = 0.32 µM vs. AvBD2 >64 µM) is particularly actionable for programs targeting carbapenem-resistant Enterobacteriaceae [1].

Mucosal and Gut-Targeted Antimicrobial Peptide Formulation

For oral or mucosal delivery applications in agricultural, veterinary, or human health contexts, AvBD7's differential resistance to intestinal cysteine cathepsins (B, L, S) relative to AvBD2 provides a compelling functional rationale for selection [2]. The demonstrated retention of antibacterial activity after cathepsin exposure, with the Ile4-AvBD7 cleavage product maintaining an MIC of 0.5 µM against E. coli, supports AvBD7's suitability for environments where AvBD2 would be rapidly inactivated [2][3].

In Vivo Proof-of-Concept Models for Systemic Host-Defense Peptide Therapy

AvBD7 is the only β-defensin 7 family member with published in vivo therapeutic efficacy data in a mammalian systemic infection model, showing a statistically significant survival benefit (20% vs. 0% at day 7, p = 0.02) and an 80% reduction in liver bacterial load in Salmonella-challenged mice [4]. This dataset provides a benchmark for dosing (2 × 10 mg/kg i.p.) and efficacy expectations that can guide preclinical study design for novel β-defensin 7 variants or mimetics [4].

Quality Control and Identity Testing for Natural vs. Recombinant Beta-Defensin 7 Preparations

The presence of N-terminal pyroglutamate (confirmed by MALDI-TOF MS, Δmass = −17 Da) in natural AvBD7 but not in AvBD2 provides a species- and source-specific quality attribute that can be used for identity testing and lot release of purified defensin preparations [5]. Procurement specifications for biological-sourced AvBD7 should include mass verification for this PTM, while recombinant AvBD7 produced in prokaryotic systems is expected to lack this modification, with implications for comparative bioactivity assessment [5].

Quote Request

Request a Quote for Beta-defensin 7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.